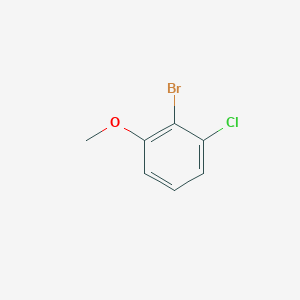

2-Bromo-1-chloro-3-methoxybenzene

描述

Structure

3D Structure

属性

IUPAC Name |

2-bromo-1-chloro-3-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO/c1-10-6-4-2-3-5(9)7(6)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGIJEKWZHDJMSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Bromo 1 Chloro 3 Methoxybenzene

Strategic Approaches to Regioselective Halogenation of Methoxybenzene Scaffolds

The introduction of bromine and chlorine atoms at specific positions on the methoxybenzene core is a critical step in the synthesis of 2-bromo-1-chloro-3-methoxybenzene. The directing effects of the methoxy (B1213986) group and the existing halogens must be carefully considered to achieve the desired 1,2,3-substitution pattern.

Controlled Electrophilic Aromatic Substitution Protocols

Electrophilic aromatic substitution (EAS) is a fundamental method for the halogenation of aromatic rings. The methoxy group of an anisole (B1667542) precursor is a strong ortho-, para-director. This inherent directing effect can be leveraged, but also poses a challenge in achieving the desired 2,3-disubstitution pattern relative to the methoxy group.

One potential pathway begins with 3-bromoanisole (B1666278). Chlorination of this starting material would need to be directed to the 2-position. The bromine atom is a deactivating group but also an ortho-, para-director. Therefore, direct chlorination of 3-bromoanisole would likely lead to a mixture of products, with substitution occurring at the positions activated by the methoxy group and directed by the bromine.

Alternatively, starting with a chloroanisole, such as 3-chloroanisole, and performing a subsequent bromination would face similar regioselectivity challenges. The interplay between the directing effects of the methoxy and chloro groups would need to be carefully controlled. Research into the iron(III)-catalyzed chlorination of activated arenes has shown that sequential halogenation can be a viable strategy. For instance, the synthesis of 2-bromo-4-chloroanisole (B57475) has been achieved through a one-pot tandem iron(III)-catalyzed bromination and chlorination of anisole. acs.org While this produces a different isomer, the principle of sequential, catalyst-controlled halogenation is highly relevant.

A study on the regioselective bromination of 4-chloroanisole (B146269) using N-bromosuccinimide (NBS) in the presence of lactic acid derivatives as halogen bond acceptors has demonstrated the formation of 2-bromo-4-chloroanisole in good yield. nsf.gov This highlights the potential of using specific reagents and catalysts to influence the regiochemical outcome of halogenation reactions on haloanisoles.

To achieve the this compound structure, a plausible electrophilic substitution route could involve the carefully controlled chlorination of 3-bromoanisole or the bromination of 2-chloroanisole, likely requiring specific catalysts to overcome the inherent directing effects and favor the desired isomer.

Directed Ortho-Metalation and Related Functionalization Tactics

Directed ortho-metalation (DoM) offers a powerful alternative to traditional electrophilic substitution for achieving regioselective functionalization. In this strategy, a directing group on the aromatic ring coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. The resulting aryllithium species can then be quenched with an electrophile to introduce a substituent with high regiocontrol.

The methoxy group is a well-established directing group for ortho-lithiation. Starting with 3-bromoanisole, a DoM approach could potentially be used to introduce a chlorine atom at the 2-position. The reaction would involve treating 3-bromoanisole with a strong lithium base, such as n-butyllithium or sec-butyllithium, followed by quenching the resulting ortho-lithiated species with a chlorinating agent like N-chlorosuccinimide (NCS). However, the presence of the bromine atom introduces the possibility of a halogen-metal exchange reaction, which could compete with the desired ortho-deprotonation. The choice of the lithium base and reaction conditions would be critical to favor the DoM pathway.

Etherification Reactions for Methoxy Group Incorporation

An alternative synthetic strategy involves the formation of the methoxy group at a later stage of the synthesis, after the halogen atoms have been installed on the aromatic ring. This can be achieved through nucleophilic aromatic substitution or O-alkylation of a phenolic precursor.

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Precursors

Nucleophilic aromatic substitution (SNAr) is a viable method for introducing a methoxy group onto an aromatic ring that is activated by electron-withdrawing groups positioned ortho or para to a suitable leaving group. In the context of synthesizing this compound, one could envision a precursor such as 1,2-dibromo-3-chlorobenzene (B11673) or 1-bromo-2,3-dichlorobenzene (B155788) where one of the halogens is displaced by a methoxide (B1231860) nucleophile.

For an SNAr reaction to be efficient, the aromatic ring must be sufficiently electron-deficient. The presence of two halogen atoms would provide some activation, but for a facile reaction, stronger electron-withdrawing groups are often required. Therefore, this approach might necessitate the use of harsh reaction conditions, such as high temperatures and pressures.

Optimized O-Alkylation Procedures

A more common and often milder approach to forming the methoxy group is the O-alkylation of a corresponding phenol (B47542). In this strategy, a precursor such as 2-bromo-6-chlorophenol (B1265517) would be treated with a methylating agent to form the desired ether linkage.

The Williamson ether synthesis is a classic and widely used method for this transformation. It involves the deprotonation of the phenol with a base to form a phenoxide, which then acts as a nucleophile to displace a leaving group from a methylating agent, such as methyl iodide or dimethyl sulfate. A variety of bases can be employed, including alkali metal hydroxides, carbonates, or hydrides, in a suitable aprotic solvent. The choice of base and solvent can be optimized to ensure high yields and prevent competing side reactions. For instance, the methylation of various halogen-substituted phenols has been demonstrated using bacteria, highlighting the diverse range of conditions available for this transformation. asm.org

A plausible synthetic route starting from commercially available 2-chlorophenol (B165306) could involve bromination to yield 2-bromo-6-chlorophenol, followed by methylation to afford the final product, this compound. The synthesis of 2-bromo-6-chlorophenol from 2-chlorophenol has been reported, providing a viable entry point to this pathway.

Catalytic Cross-Coupling Reactions in Aryl Ether Synthesis

Modern synthetic chemistry has seen the rise of catalytic cross-coupling reactions as a powerful tool for the formation of carbon-heteroatom bonds, including the C-O bond of aryl ethers. Palladium- and copper-catalyzed reactions, such as the Buchwald-Hartwig and Ullmann condensations, have become indispensable for the synthesis of complex aryl ethers.

These methods could be applied to the synthesis of this compound by coupling a dihalogenated phenol with a methylating agent or by coupling a dihalogenated benzene (B151609) with a methoxide source. For example, 2-bromo-6-chlorophenol could be coupled with methanol (B129727) or a methoxide salt in the presence of a suitable palladium or copper catalyst and ligand.

Palladium-Catalyzed Coupling Methodologies

This compound serves as a versatile substrate in palladium-catalyzed cross-coupling reactions, which are fundamental for forming carbon-carbon and carbon-heteroatom bonds. The presence of two distinct halogen atoms (bromine and chlorine) on the benzene ring allows for selective and sequential functionalization. Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond in standard palladium-catalyzed processes like the Suzuki, Heck, and Buchwald-Hartwig reactions. core.ac.ukacs.org

This reactivity difference enables the selective coupling at the C-Br position while leaving the C-Cl bond intact for subsequent transformations. A typical palladium-catalyzed reaction, such as a Suzuki coupling, would involve reacting this compound with an organoboron compound in the presence of a palladium catalyst and a base. researchgate.net

Key components of these catalytic systems include:

Palladium Precursors: Common precursors are Palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). acs.orgnih.gov These are reduced in situ to the active Pd(0) species.

Ligands: The choice of ligand is crucial for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. core.ac.uk Bulky, electron-rich phosphine (B1218219) ligands such as Xantphos and various biarylphosphines are frequently employed to enhance catalytic activity, particularly for coupling reactions involving less reactive aryl chlorides. nih.govacs.org

Bases: A base, such as cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄), is essential for the transmetalation step in Suzuki couplings and for activating the nucleophile in Buchwald-Hartwig aminations. nih.govacs.org

The ability to perform these couplings under mild conditions with low catalyst loadings is a significant objective in process development. scispace.com

Copper-Mediated Etherification Strategies

Copper-mediated etherification, a modern variant of the classic Ullmann condensation, provides a direct route to forming the methoxy group on the aromatic ring. acs.org Recent advancements have led to the development of highly practical and robust copper-catalyzed methods that can proceed at room temperature. nih.gov

The synthesis of this compound can be achieved via the methoxylation of a precursor like 1-bromo-2-chloro-3-fluorobenzene. nih.gov While this specific transformation can occur via nucleophilic aromatic substitution without a metal catalyst, copper catalysis is instrumental in the etherification of less activated aryl halides. nih.govnih.gov

A state-of-the-art copper-catalyzed etherification system typically involves:

Copper Source: Copper(I) iodide (CuI) is a frequently used catalyst precursor. nih.gov Copper(II) chloride (CuCl₂) has also been shown to be effective. researchgate.net

Ligands: The development of novel ligands has been key to the success of modern copper-catalyzed reactions. N¹,N²-diarylbenzene-1,2-diamine ligands have been shown to form highly active catalysts for C-O coupling at room temperature. nih.govresearchgate.net In some protocols, simple and inexpensive ligands like ethylene (B1197577) glycol can be effective. acs.org

Base: A strong base like sodium tert-butoxide (NaOt-Bu) is often required to deprotonate the alcohol, forming the active nucleophile. nih.gov

These methods are noted for their functional group tolerance and have been successfully applied to a wide range of aryl and heteroaryl bromides with various alcohols. nih.govresearchgate.net

Process Optimization and Scale-Up Considerations

Transitioning a synthetic route from laboratory-scale to industrial production requires rigorous optimization of reaction parameters to ensure safety, efficiency, and economic viability.

Influence of Solvent Systems and Temperature Gradients

The choice of solvent and the reaction temperature are critical parameters that can significantly impact reaction rate, yield, and selectivity. In the synthesis of chloro-methoxy-bromo-benzenes via nucleophilic substitution, polar aprotic solvents like dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are often preferred. nih.gov

Research on the synthesis of a related isomer, 1-bromo-3-chloro-5-methoxybenzene, from its corresponding fluoro-precursor highlights the effects of these parameters. nih.gov As shown in the table below, DMF proved to be a superior solvent compared to tetrahydrofuran (B95107) (THF) or methanol, and increasing the temperature from room temperature to 100 °C dramatically improved the reaction yield within a shorter timeframe. nih.gov

Similarly, in palladium-catalyzed couplings, solvents like toluene (B28343) or 1,4-dioxane (B91453) are common, often with the addition of water in Suzuki reactions. acs.orgnih.gov Temperature control is crucial to balance reaction kinetics with catalyst stability and to minimize side reactions.

Ligand Design and Catalyst Loading Effects

Ligand design is at the heart of modern catalysis. For palladium-catalyzed reactions, the development of bulky and electron-rich biarylphosphine ligands has enabled the coupling of challenging substrates like aryl chlorides and allows for reactions to proceed at lower temperatures and catalyst loadings. acs.orgmit.edu For industrial applications, minimizing the amount of expensive palladium catalyst is a primary economic driver. Reducing catalyst loading to as low as 0.05 mol% has been demonstrated in large-scale amination reactions. scispace.com

In copper-catalyzed etherifications, new ligand families have overcome the limitations of traditional Ullmann reactions, which often required harsh conditions. The use of specific N¹,N²-diarylbenzene-1,2-diamine ligands, for example, enables efficient C-O bond formation at room temperature, showcasing how rational ligand design can lead to milder and more efficient processes. nih.govresearchgate.net

Yield Enhancement and Purity Control in Multi-Step Syntheses

Purity control is equally important. The chemoselectivity of a reaction determines the profile of by-products. In the case of this compound, palladium-catalyzed coupling can be directed to the more reactive C-Br bond, preserving the C-Cl bond for future reactions and thus avoiding a mixture of products that would be difficult to separate. core.ac.uk Similarly, copper-catalyzed systems have been designed to show high chemoselectivity. nih.gov Purification of the final product and intermediates is typically achieved using methods like silica (B1680970) gel flash chromatography or recrystallization. nih.govrsc.org

Chemical Reactivity and Mechanistic Studies of 2 Bromo 1 Chloro 3 Methoxybenzene

Differential Reactivity of Halogen Atoms (Bromine vs. Chlorine)

The presence of two different halogen atoms on the anisole (B1667542) ring, bromine and chlorine, at positions 2 and 1 respectively, sets the stage for differential reactivity, particularly in nucleophilic substitution reactions.

Influence of the Methoxy (B1213986) Group on Aromatic Reactivity

The methoxy group at position 3 exerts a profound influence on the reactivity of the aromatic ring. As a powerful electron-donating group through resonance, it significantly activates the ring towards electrophilic attack. wisc.edu Conversely, this same property deactivates the ring for nucleophilic aromatic substitution by increasing electron density, making the ring less attractive to incoming nucleophiles. libretexts.orglibretexts.org

The methoxy group is located ortho to both the chlorine and bromine atoms. In a potential SNAr reaction, its electron-donating nature would destabilize the negative charge of the Meisenheimer intermediate, thus hindering the reaction. However, under conditions that favor a benzyne (B1209423) elimination-addition mechanism, the methoxy group's inductive electron-withdrawing effect can play a role in the initial proton abstraction step. stackexchange.com

Electrophilic Aromatic Substitution Patterns on the Halogenated Anisole Ring

In electrophilic aromatic substitution (EAS), an electrophile attacks the electron-rich benzene (B151609) ring. libretexts.orgmsu.edumsu.edu The outcome of such reactions on 2-Bromo-1-chloro-3-methoxybenzene is dictated by the combined directing effects of the three substituents. The methoxy group is a strongly activating, ortho-para director, while the bromine and chlorine atoms are deactivating but also ortho-para directors. mdpi.com In polysubstituted benzenes, the most powerful activating group generally controls the position of the incoming electrophile. libretexts.org

For this compound, the directing effects are as follows:

-OCH₃ group (at C3): Directs to C2, C4, and C6.

-Cl group (at C1): Directs to C2, C4, and C6.

-Br group (at C2): Directs to C1, C3, and C5.

The methoxy group is the dominant directing group. The positions ortho (C2, C4) and para (C6) to it are the potential sites of substitution. However, C2 is already occupied by bromine. The C6 position is sterically hindered by the adjacent chlorine atom at C1. Therefore, electrophilic substitution is strongly favored at the C4 position, which is para to the methoxy group and ortho to the chlorine atom.

Further Halogenation and Nitration Studies

Further halogenation or nitration of this compound would be expected to yield a single major product.

Halogenation (e.g., Bromination): Treatment with Br₂ in the presence of a Lewis acid like FeBr₃ would introduce a bromine atom.

Nitration: Reaction with a mixture of concentrated nitric acid and sulfuric acid introduces a nitro (-NO₂) group. stmarys-ca.edusci-hub.se

In both cases, the electrophile (Br⁺ or NO₂⁺) will be directed to the C4 position, yielding 2,4-Dibromo-1-chloro-3-methoxybenzene or 2-Bromo-1-chloro-3-methoxy-4-nitrobenzene , respectively.

Electrophilic Acylation and Alkylation Reactions

Friedel-Crafts reactions are a cornerstone of C-C bond formation on aromatic rings. masterorganicchemistry.com

Acylation: This reaction introduces an acyl group (R-C=O) onto the ring using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like AlCl₃. sigmaaldrich.comyoutube.com

Alkylation: This reaction introduces an alkyl group using an alkyl halide and a Lewis acid. masterorganicchemistry.com

Similar to halogenation and nitration, the strong directing effect of the methoxy group would steer the incoming electrophile (an acylium ion or a carbocation) to the C4 position. Friedel-Crafts reactions are sensitive to deactivating groups, but the potent activating effect of the methoxy group should be sufficient to overcome the deactivating influence of the two halogens. libretexts.org For example, acylation with acetyl chloride and AlCl₃ would be expected to produce 1-(2-Bromo-1-chloro-3-methoxyphenyl)ethan-1-one .

| Reaction | Reagents | Expected Major Product | Position of Substitution |

| Bromination | Br₂, FeBr₃ | 2,4-Dibromo-1-chloro-3-methoxybenzene | C4 |

| Nitration | HNO₃, H₂SO₄ | 2-Bromo-1-chloro-3-methoxy-4-nitrobenzene | C4 |

| Acylation | CH₃COCl, AlCl₃ | 1-(2-Bromo-1-chloro-3-methoxyphenyl)ethan-1-one | C4 |

Transition Metal-Mediated and Organometallic Transformations

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-Br and C-Cl bonds is a key feature in the organometallic chemistry of this compound.

In palladium-catalyzed reactions such as the Suzuki-Miyaura libretexts.orgorganic-chemistry.org and Heck organic-chemistry.orgthieme-connect.de couplings, the first step of the catalytic cycle is the oxidative addition of the aryl halide to the palladium(0) center. The rate of this step follows the order I > Br > OTf > Cl. This well-established reactivity trend means that the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond towards oxidative addition.

This differential reactivity allows for selective functionalization at the C-Br bond. For instance, a Suzuki coupling of this compound with an arylboronic acid (Ar-B(OH)₂) in the presence of a palladium catalyst and a base would selectively yield a 2-Aryl-1-chloro-3-methoxybenzene product, leaving the C-Cl bond intact for potential subsequent transformations. researchgate.netnih.govarkat-usa.org

Similarly, a Heck reaction with an alkene, such as methyl acrylate, would be expected to occur exclusively at the C2 position to form Methyl (E)-3-(1-chloro-3-methoxy-2-phenyl)acrylate . libretexts.orgnih.govresearchgate.net This selectivity makes this compound a useful building block for the stepwise synthesis of complex, highly substituted aromatic compounds.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi)

Cross-coupling reactions are fundamental carbon-carbon bond-forming processes in modern organic synthesis. For this compound, the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds is a key consideration. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization. wikipedia.orgillinois.edu

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction involves the coupling of an organoboron compound with an organohalide. illinois.edu In the case of this compound, the reaction with an arylboronic acid would be expected to occur selectively at the C-Br bond. This is because the bond dissociation energy of the C-Br bond is lower than that of the C-Cl bond, making it more susceptible to oxidative addition to the palladium(0) catalyst. illinois.edu A variety of palladium catalysts and conditions can be employed, with the choice often depending on the specific coupling partners. organic-chemistry.orgnih.gov

Sonogashira Coupling: The Sonogashira coupling is a reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgresearchgate.net Similar to the Suzuki coupling, the higher reactivity of the C-Br bond over the C-Cl bond would favor selective alkynylation at the 2-position of this compound. wikipedia.orgnrochemistry.com The reaction is typically carried out under mild conditions, making it suitable for complex molecule synthesis. wikipedia.org Copper-free variants have also been developed to prevent the undesired homocoupling of the alkyne. wikipedia.org

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organohalide, catalyzed by a palladium or nickel catalyst. This reaction is known for its high functional group tolerance. For this compound, selective coupling at the C-Br bond is anticipated.

Directed Aryl Lithium and Grignard Reagent Formation

Directed Aryl Lithium Formation: The methoxy group in this compound can act as a directed metalation group (DMG). wikipedia.org In the presence of a strong organolithium base, such as n-butyllithium, deprotonation can occur at one of the ortho positions. The methoxy group directs the lithiation to the adjacent C-H bonds. wikipedia.org In this molecule, the two ortho positions to the methoxy group are C2 (substituted with bromine) and C4 (unsubstituted). Lithiation is expected to occur preferentially at the C4 position, as the C-H bond is more acidic and accessible than the C-Br bond. This regioselectivity allows for the introduction of an electrophile at a specific position on the aromatic ring. wikipedia.orgharvard.edu

Grignard Reagent Formation: Grignard reagents are formed by the reaction of an organic halide with magnesium metal. adichemistry.comchemguide.co.uk The reactivity of halogens in Grignard formation follows the order I > Br > Cl. adichemistry.com Therefore, when this compound is treated with magnesium, the insertion of magnesium is expected to occur exclusively at the C-Br bond, yielding 2-chloro-3-methoxyphenylmagnesium bromide. This organometallic intermediate can then be used to react with a variety of electrophiles, such as aldehydes, ketones, and carbon dioxide. chemguide.co.ukmnstate.edu The reaction must be carried out under anhydrous conditions as Grignard reagents are highly reactive towards water. chemguide.co.ukmnstate.edu

Redox Chemistry and Functional Group Interconversions

The redox chemistry of this compound involves the oxidation and reduction of the molecule, which can lead to functional group interconversions.

Oxidative Stability and Products

Selective Reduction of Carbon-Halogen Bonds

The selective reduction of carbon-halogen bonds is a valuable transformation in organic synthesis. The difference in reactivity between the C-Br and C-Cl bonds allows for the selective removal of the bromine atom. Catalytic hydrogenation is a common method for dehalogenation. Using a palladium catalyst, such as palladium on carbon (Pd/C), with a hydrogen source, it is possible to achieve selective reduction of the C-Br bond while leaving the C-Cl bond intact. This provides a route to synthesize 1-chloro-3-methoxybenzene from this compound.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Assignment

A definitive structural assignment of 2-Bromo-1-chloro-3-methoxybenzene using NMR spectroscopy requires detailed experimental data which is currently not found in the reviewed literature.

High-Resolution ¹H and ¹³C NMR Chemical Shift Analysis

Specific, experimentally-derived ¹H and ¹³C NMR chemical shift data for this compound are not available in peer-reviewed journals or major spectroscopic databases. Theoretical calculations could predict these shifts, but such predictions would need experimental verification for definitive structural confirmation. For related substituted benzenes, the chemical shifts are influenced by the interplay of the electronic effects of the bromo, chloro, and methoxy (B1213986) substituents.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

There is no published research available that employs two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), or NOESY (Nuclear Overhauser Effect Spectroscopy) for the structural elucidation of this compound. These techniques are crucial for unambiguously assigning proton and carbon signals and for determining the connectivity and spatial relationships of atoms within the molecule. unicamp.brutdallas.edumagritek.comrsc.org

Application of ¹⁹F NMR for Related Fluorinated Analogues

The ¹⁹F nucleus is an excellent probe for NMR spectroscopy due to its 100% natural abundance and high sensitivity. rsc.org While ¹⁹F NMR is a powerful tool for characterizing fluorine-containing organic molecules, a search for data on fluorinated analogues of this compound, such as bromo-chloro-fluoro-methoxybenzenes, did not yield specific spectroscopic studies. ucsb.educhemicalbook.comnih.govnih.gov General principles indicate that the chemical shifts in such compounds would be highly dependent on the relative positions of the substituents on the benzene (B151609) ring. rsc.org

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Detailed FT-IR and Raman spectral analysis, including the comprehensive assignment of vibrational modes, has not been published for this compound.

Comprehensive Assignment of Characteristic Vibrational Modes

While FT-IR and Raman spectra are powerful tools for identifying functional groups and fingerprinting molecules, a complete assignment of the characteristic vibrational modes for this compound is not available. Such an analysis would involve correlating observed spectral bands to specific molecular motions, such as C-H, C-C, C-O, C-Cl, and C-Br stretching and bending vibrations, often aided by computational chemistry. researchwithrutgers.comrsc.orgconcordia.ca

Conformational Analysis and Intramolecular Interactions via Vibrational Data

The study of vibrational spectra can provide insights into the conformational preferences and intramolecular interactions within a molecule. unicamp.br For anisole (B1667542) and its derivatives, the orientation of the methoxy group relative to the benzene ring is a key conformational feature. However, no studies were found that specifically use vibrational data to analyze the conformation or intramolecular hydrogen bonding of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy is a valuable tool for probing the electronic transitions within a molecule. For this compound, the absorption of ultraviolet and visible light would be governed by the π-electron system of the benzene ring, influenced by the electronic effects of the bromo, chloro, and methoxy substituents.

Analysis of Absorption Maxima and Molar Absorptivities

The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands arising from π → π* transitions within the aromatic ring. The precise wavelengths of maximum absorption (λmax) and their corresponding molar absorptivities (ε) are influenced by the interplay of the electronic effects of the substituents.

The methoxy group (-OCH3) is an activating group, donating electron density to the ring through resonance (a +R effect), which typically leads to a bathochromic (red) shift of the absorption bands compared to unsubstituted benzene. Conversely, the halogen atoms (bromine and chlorine) are deactivating due to their inductive electron-withdrawing effect (-I), but they also possess lone pairs that can participate in resonance, leading to a weaker +R effect. This complex interplay would result in specific λmax values.

While specific experimental data for this compound is not available, a hypothetical table of expected UV-Vis absorption data is presented below for illustrative purposes, based on data for related compounds.

Hypothetical UV-Vis Absorption Data for this compound in Ethanol (B145695)

| Transition | Expected λmax (nm) | Expected Molar Absorptivity (ε, L·mol-1·cm-1) |

| π → π* (Primary band) | ~210-230 | ~7,000 - 10,000 |

| π → π* (Secondary band) | ~270-290 | ~500 - 2,000 |

Solvatochromic Effects and Electronic Structure Probing

Solvatochromism, the change in the position of absorption bands with varying solvent polarity, can provide insights into the electronic structure and dipole moment changes between the ground and excited states of a molecule. For this compound, changing the solvent from nonpolar (e.g., hexane) to polar (e.g., ethanol or water) would likely induce shifts in the λmax values.

Given the presence of the electron-donating methoxy group and the electron-withdrawing halogens, the molecule possesses a permanent dipole moment. The change in this dipole moment upon electronic excitation would determine the nature and extent of the solvatochromic shift. A positive solvatochromic effect (bathochromic shift with increasing solvent polarity) would suggest a larger dipole moment in the excited state.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Determination

Mass spectrometry is an indispensable technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) Techniques

High-resolution mass spectrometry (HRMS) would be crucial for the unambiguous determination of the elemental composition of this compound. HRMS provides highly accurate mass measurements, allowing for the differentiation between compounds with the same nominal mass but different elemental formulas. The presence of bromine and chlorine, with their characteristic isotopic patterns (79Br/81Br in an approximate 1:1 ratio and 35Cl/37Cl in an approximate 3:1 ratio), would result in a distinctive isotopic cluster for the molecular ion peak, further confirming the presence and number of these halogen atoms.

Expected HRMS Data for this compound (C7H6BrClO)

| Ion | Calculated m/z (79Br, 35Cl) | Calculated m/z (81Br, 35Cl) | Calculated m/z (79Br, 37Cl) | Calculated m/z (81Br, 37Cl) |

| [M]+• | 219.9290 | 221.9270 | 221.9261 | 223.9241 |

Coupled Techniques (GC-MS, LC-MS) for Purity and Impurity Profiling

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful hyphenated techniques for separating and identifying components in a mixture. These would be essential for assessing the purity of a this compound sample and for identifying any potential impurities, such as isomers or by-products from its synthesis.

In GC-MS analysis, the compound would first be separated from other volatile and semi-volatile compounds based on its boiling point and interactions with the GC column's stationary phase. The separated compound would then enter the mass spectrometer, where it would be ionized and fragmented. The resulting mass spectrum would serve as a chemical fingerprint for identification.

The fragmentation of this compound in the mass spectrometer would likely proceed through several characteristic pathways, including:

Loss of a methyl radical (CH3) from the methoxy group to form a stable phenoxy-type cation.

Loss of a bromine radical (Br•) or a chlorine radical (Cl•).

Cleavage of the ether bond , leading to the loss of formaldehyde (B43269) (CH2O).

Sequential loss of halogen and other small fragments .

Plausible Fragmentation Pathways in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure | m/z (79Br, 35Cl) |

| [M - CH3]+ | [C6H3BrClO]+ | 205 |

| [M - Br]+ | [C7H6ClO]+ | 141 |

| [M - Cl]+ | [C7H6BrO]+ | 185 |

| [M - CH3 - CO]+ | [C5H3BrCl]+ | 177 |

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide detailed information on:

Bond lengths and angles: Precise measurements of the carbon-carbon bonds within the benzene ring, as well as the C-Br, C-Cl, C-O, and O-CH3 bond lengths and the angles between them.

Conformation: The orientation of the methoxy group relative to the benzene ring.

Intermolecular interactions: The packing of the molecules in the crystal lattice, revealing any significant non-covalent interactions such as halogen bonding (C-Br···O or C-Cl···O), dipole-dipole interactions, or van der Waals forces. These interactions govern the supramolecular architecture of the compound in the solid state.

Currently, there are no published crystal structures for this compound in the Cambridge Structural Database (CSD). The hypothetical data table below illustrates the type of information that would be obtained from such a study.

Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P21/c |

| C-Br Bond Length | ~1.90 Å |

| C-Cl Bond Length | ~1.74 Å |

| C-O Bond Length | ~1.36 Å |

Computational Chemistry and Theoretical Studies of 2 Bromo 1 Chloro 3 Methoxybenzene

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT is a popular method for calculating the electronic and geometric properties of molecules due to its favorable balance of accuracy and computational cost.

Geometry Optimization and Energy Minimization

A fundamental application of DFT is the determination of the equilibrium geometry of a molecule. This process, known as geometry optimization or energy minimization, involves finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. For 2-bromo-1-chloro-3-methoxybenzene, this would involve systematically adjusting the bond lengths, bond angles, and dihedral angles until a stable conformation is reached.

The optimization process would typically be performed using a specific functional, such as B3LYP, and a basis set, for instance, 6-311++G(d,p). The choice of functional and basis set is crucial for obtaining accurate results. The outcome of this calculation would be a set of optimized geometric parameters. Although specific experimental data for this molecule is scarce, theoretical calculations provide a reliable prediction of its three-dimensional structure.

Illustrative Data Table: Optimized Geometric Parameters (Hypothetical)

| Parameter | Bond/Angle | Optimized Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C-Br | 1.90 Å |

| C-Cl | 1.74 Å | |

| C-O | 1.36 Å | |

| O-CH3 | 1.43 Å | |

| Bond Angle | C-C-Br | 119.5° |

| C-C-Cl | 120.8° | |

| C-C-O | 118.7° | |

| C-O-C | 117.5° | |

| Dihedral Angle | Cl-C-C-Br | 0.0° (planar reference) |

| C-C-O-C | 180.0° |

Note: The values in this table are hypothetical and serve as an illustration of the type of data generated from DFT calculations.

Prediction of Vibrational Frequencies and Comparison with Experimental Spectra

Once the optimized geometry is obtained, DFT calculations can be used to predict the vibrational frequencies of the molecule. These frequencies correspond to the different modes of vibration, such as stretching, bending, and rocking of the chemical bonds. The calculated vibrational spectrum can be compared with experimental data obtained from techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy. nanobioletters.com

This comparison is a critical step in validating the accuracy of the computational model. A good correlation between the theoretical and experimental spectra provides confidence in the calculated geometry and electronic structure. nanobioletters.com Discrepancies can often be resolved by applying a scaling factor to the calculated frequencies to account for anharmonicity and the approximations inherent in the theoretical method.

Illustrative Data Table: Predicted Vibrational Frequencies (Hypothetical)

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) (B3LYP/6-311++G(d,p)) |

| C-H stretch (aromatic) | Benzene (B151609) ring | 3100-3000 |

| C-H stretch (methyl) | Methoxy (B1213986) group | 2980-2850 |

| C=C stretch | Benzene ring | 1600-1450 |

| C-O stretch | Methoxy group | 1250 |

| C-Cl stretch | Chloro group | 750 |

| C-Br stretch | Bromo group | 650 |

Note: This table presents a hypothetical range of vibrational frequencies for illustrative purposes.

Molecular Electrostatic Potential (MESP) Surface Analysis

The Molecular Electrostatic Potential (MESP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactivity. irjweb.com The MESP surface maps the electrostatic potential onto the electron density surface of the molecule, providing a visual representation of the charge distribution.

Visualization of Charge Distribution and Identification of Reactive Sites

The MESP surface is typically color-coded to indicate different regions of electrostatic potential. Regions of negative potential (usually colored red) are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive potential (usually colored blue) are electron-poor and are prone to nucleophilic attack. Green and yellow regions represent intermediate electrostatic potential.

For this compound, the MESP analysis would likely reveal negative potential around the oxygen atom of the methoxy group and on the benzene ring, influenced by the electron-donating nature of the methoxy group and the electron-withdrawing, yet ortho-para directing, nature of the halogens. mdpi.com The areas of positive potential would be expected around the hydrogen atoms. This visualization allows for the qualitative prediction of how the molecule will interact with other chemical species. irjweb.com

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgacs.org The energies and shapes of these orbitals provide crucial insights into the chemical behavior of a molecule.

HOMO-LUMO Energy Gap and Chemical Stability/Reactivity Indices

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small HOMO-LUMO gap indicates a molecule that is more reactive and less stable. mdpi.com

From the energies of the HOMO and LUMO, various chemical reactivity descriptors can be calculated:

Ionization Potential (I): Approximated as -E(HOMO)

Electron Affinity (A): Approximated as -E(LUMO)

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): μ² / (2η), where μ is the chemical potential (-χ)

These indices provide a quantitative measure of the molecule's reactivity and can be used to compare the reactivity of different compounds. irjweb.comajchem-a.com

Illustrative Data Table: FMO Properties and Reactivity Indices (Hypothetical)

| Property | Value (eV) (B3LYP/6-311++G(d,p)) |

| E(HOMO) | -6.50 |

| E(LUMO) | -1.20 |

| HOMO-LUMO Gap (ΔE) | 5.30 |

| Ionization Potential (I) | 6.50 |

| Electron Affinity (A) | 1.20 |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.65 |

| Chemical Softness (S) | 0.19 |

| Electrophilicity Index (ω) | 2.80 |

Orbital Contributions to Electronic Transitions

The electronic absorption spectrum of this compound, like other substituted benzenes, is characterized by transitions between molecular orbitals (MOs). The nature of these transitions, particularly in the ultraviolet-visible (UV-Vis) region, can be elucidated by examining the contributions of various atomic and molecular orbitals. The primary electronic transitions in this molecule are expected to be of the π → π* type, originating from the aromatic ring, and n → π* transitions involving the lone pairs of the oxygen, bromine, and chlorine atoms.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in the most significant electronic transitions. In this compound, the HOMO is anticipated to have significant contributions from the π-system of the benzene ring and the p-orbitals of the methoxy, bromo, and chloro substituents. The LUMO is likely to be a π* anti-bonding orbital of the aromatic system.

The methoxy group (-OCH₃) acts as an electron-donating group, raising the energy of the HOMO and causing a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene. Conversely, the electron-withdrawing nature of the halogen atoms (bromine and chlorine) can lower the energy of the HOMO. The interplay of these opposing effects determines the precise energy of the HOMO-LUMO gap and the resulting absorption spectrum.

Time-dependent density functional theory (TD-DFT) calculations are instrumental in predicting the electronic transition energies and oscillator strengths. For this compound, such calculations would likely reveal several key transitions. The HOMO → LUMO transition is expected to be a major contributor to the lowest energy absorption band. Other significant transitions may involve deeper occupied orbitals or higher unoccupied orbitals, such as HOMO-1 → LUMO, HOMO → LUMO+1, and HOMO-1 → LUMO+1. The character of these transitions is determined by the specific orbitals involved. For instance, transitions involving the non-bonding (n) orbitals of the oxygen and halogen atoms to the π* orbitals of the ring (n → π) are also possible, though they are often weaker than π → π transitions.

Table 1: Illustrative Calculated Electronic Transitions for this compound

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions |

|---|---|---|---|

| S₀ → S₁ | 285 | 0.045 | HOMO → LUMO (95%) |

| S₀ → S₂ | 260 | 0.090 | HOMO-1 → LUMO (80%), HOMO → LUMO+1 (15%) |

| S₀ → S₃ | 230 | 0.150 | HOMO → LUMO+1 (75%), HOMO-1 → LUMO (20%) |

| S₀ → S₄ | 210 | 0.350 | HOMO-2 → LUMO (50%), HOMO → LUMO+2 (40%) |

Note: This data is illustrative and representative of typical results for similar substituted benzenes.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates the complex, delocalized molecular orbitals of a calculated wavefunction into a more intuitive picture of localized bonds and lone pairs, akin to a Lewis structure. This analysis provides valuable insights into the electronic structure and bonding of this compound.

NBO analysis is particularly useful for quantifying intramolecular charge transfer (ICT) and hyperconjugative interactions. In this compound, several such interactions are expected to play a crucial role in its stability and reactivity.

Hyperconjugation involves the donation of electron density from a filled bonding or non-bonding orbital to an adjacent empty anti-bonding orbital. youtube.comadichemistry.com A key hyperconjugative interaction in this molecule involves the donation of electron density from the lone pair (n) orbitals of the oxygen, bromine, and chlorine atoms to the anti-bonding π* orbitals of the benzene ring (n → π*). This delocalization of electron density stabilizes the molecule and influences the geometry and electronic properties. The methoxy group's oxygen is a particularly strong donor in this regard, contributing to the electron-rich nature of the aromatic ring.

The strength of these interactions can be quantified using second-order perturbation theory analysis within the NBO framework. The stabilization energy, E(2), associated with each donor-acceptor interaction is calculated, with larger E(2) values indicating a more significant interaction. materialsciencejournal.org

Table 2: Illustrative Second-Order Perturbation Analysis of Hyperconjugative Interactions in this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| n(O) | π*(C₁-C₆) | 5.2 |

| n(O) | π*(C₂-C₃) | 2.1 |

| n(Cl) | π*(C₁-C₂) | 1.8 |

| n(Br) | π*(C₂-C₃) | 1.5 |

| σ(C₅-H) | π*(C₄-C₆) | 0.5 |

Note: This data is illustrative and based on typical values for substituted anisoles and halobenzenes.

These hyperconjugative interactions result in a net intramolecular charge transfer from the substituents to the aromatic ring, or in the case of the halogens, a complex interplay of inductive withdrawal and resonance donation. The NBO analysis provides a detailed picture of this charge distribution by calculating the natural atomic charges.

Non-Covalent Interaction (NCI) and Reduced Density Gradient (RDG) Analysis

Non-covalent interactions (NCIs) are crucial in determining the three-dimensional structure and stability of molecules. scholarsportal.info The NCI and RDG methods are computational tools used to visualize and characterize these weak interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion, within a molecular framework. jksus.orgnih.gov

The RDG is a function of the electron density and its gradient. Plots of the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density allow for the identification and characterization of NCIs. Regions of low RDG at low electron density signify weak interactions.

In this compound, several intramolecular weak interactions are anticipated. These include:

Halogen-Hydrogen interactions: Potential weak attractive interactions between the bromine or chlorine atoms and nearby hydrogen atoms on the aromatic ring or the methoxy group.

Halogen-Oxygen interactions: Possible interactions between the lone pairs of the oxygen atom and the electrophilic regions of the halogen atoms (σ-holes).

Steric Repulsion: Repulsive interactions between the bulky bromine and chlorine atoms and the adjacent methoxy group, which will be evident as regions of high RDG.

The NCI analysis provides a visual representation of these interactions as surfaces, colored to distinguish between attractive (blue/green) and repulsive (red) interactions. For this compound, NCI plots would likely reveal areas of weak van der Waals attraction across the molecule, punctuated by localized regions of steric repulsion between the adjacent substituents.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning the electron density of a molecule into atomic basins, allowing for the analysis of atomic properties and the nature of chemical bonds. wikipedia.orgwiley-vch.de

QTAIM analysis is based on the topology of the electron density, ρ(r). Critical points in the electron density, where the gradient is zero, are located and classified. Bond critical points (BCPs) are of particular interest as they signify the presence of a chemical bond. The properties of the electron density at the BCP, such as its value (ρ(r_bcp)), its Laplacian (∇²ρ(r_bcp)), and the total energy density (H(r_bcp)), provide quantitative information about the nature of the bond.

For this compound, a QTAIM analysis would reveal BCPs for all covalent bonds (C-C, C-H, C-O, C-Cl, C-Br). The characteristics of these BCPs would reflect the nature of the bonding:

C-C bonds within the aromatic ring would exhibit properties indicative of a bond order between a single and a double bond.

The C-O, C-Cl, and C-Br bonds would show characteristics of polar covalent bonds. The values of ρ(r_bcp) and the negative Laplacian would correlate with the bond strength and degree of covalent character.

A negative value of the total energy density (H(r_bcp)) at the BCP is indicative of a significant covalent character, while a positive value suggests a predominantly electrostatic interaction.

Table 3: Illustrative QTAIM Parameters for Selected Bonds in this compound

| Bond | ρ(r_bcp) (a.u.) | ∇²ρ(r_bcp) (a.u.) | H(r_bcp) (a.u.) |

|---|---|---|---|

| C₁-C₂ | 0.310 | -0.850 | -0.450 |

| C-O | 0.240 | -0.500 | -0.280 |

| C-Cl | 0.180 | -0.250 | -0.150 |

| C-Br | 0.160 | -0.180 | -0.120 |

Note: This data is illustrative and based on typical values from QTAIM analyses of similar aromatic compounds.

Furthermore, QTAIM can identify non-covalent bond paths, such as those corresponding to the weak intramolecular interactions discussed in the NCI/RDG section, providing a more quantitative description of these stabilizing contacts. nih.gov

Computational Prediction of Spectroscopic Parameters

The prediction of spectroscopic parameters through computational methods involves the use of quantum chemical calculations to determine the molecule's electronic structure and energy. From this, various spectroscopic properties can be derived. Density Functional Theory (DFT) is a commonly used method for these types of calculations, often providing a good balance between accuracy and computational cost. longdom.orgmdpi.comnih.gov

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a vital tool for verifying the structure of a molecule. The Gauge-Including Atomic Orbital (GIAO) method is one of the most reliable and widely used approaches for calculating NMR chemical shifts. imist.malongdom.orgresearchgate.net This method, typically used in conjunction with a DFT functional such as B3LYP and a suitable basis set (e.g., 6-311+G(d,p)), calculates the isotropic magnetic shielding tensors for each nucleus in the molecule. imist.malongdom.orggrafiati.com

To obtain the theoretical chemical shifts (δ), the calculated isotropic shielding values (σ) of the nuclei in this compound would be referenced against the calculated shielding value of a standard reference compound, typically tetramethylsilane (B1202638) (TMS), using the following equation:

δ_sample = σ_TMS - σ_sample

The predicted ¹H and ¹³C NMR chemical shifts would provide a theoretical spectrum that can be compared with experimental data to confirm the structural assignment. The accuracy of these predictions depends on the level of theory, the basis set used, and whether solvent effects are considered. grafiati.com

Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound (Hypothetical Data)

| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |

| C1 | 115.0 | H4 | 7.20 |

| C2 | 158.0 | H5 | 6.90 |

| C3 | 130.0 | H6 | 7.30 |

| C4 | 125.0 | OCH₃ | 3.90 |

| C5 | 118.0 | ||

| C6 | 133.0 | ||

| OCH₃ | 56.5 |

Note: The data in this table is hypothetical and serves as an illustration of how the results would be presented. Actual values would require specific computational chemistry software and calculations.

Computational methods can also simulate the infrared (IR) and Raman spectra of this compound. These simulations are based on the calculation of the vibrational frequencies of the molecule and their corresponding intensities. researchgate.netelixirpublishers.comresearchgate.net

The process begins with the optimization of the molecule's geometry to find its lowest energy conformation. Following this, a frequency calculation is performed, typically using DFT methods like B3LYP with a basis set such as 6-311++G(d,p). longdom.orgresearchgate.net This calculation yields a set of vibrational modes, each with a specific frequency and intensity for both IR and Raman activity.

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations and the neglect of anharmonicity. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data. elixirpublishers.comscielo.br

The simulated spectra are then generated by plotting the scaled frequencies against their calculated intensities. These theoretical spectra can be invaluable for assigning the vibrational modes observed in experimental IR and Raman spectra.

Table 2: Selected Predicted Vibrational Frequencies for this compound (Hypothetical Data)

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Predicted IR Intensity (km/mol) | Predicted Raman Activity (Å⁴/amu) |

| C-H stretch (aromatic) | 3100 | Low | High |

| C-H stretch (methoxy) | 2950 | Medium | Medium |

| C=C stretch (aromatic) | 1600 | High | High |

| C-O stretch | 1250 | High | Medium |

| C-Cl stretch | 750 | Medium | Low |

| C-Br stretch | 650 | Low | Low |

Note: The data in this table is hypothetical and for illustrative purposes. Accurate data would be the result of specific computational modeling.

Applications of 2 Bromo 1 Chloro 3 Methoxybenzene As a Synthetic Intermediate

Precursor for the Synthesis of Novel Pharmaceutical Agents

The scaffold of halogenated aromatic compounds is a cornerstone in medicinal chemistry, with many approved drugs containing these features. smolecule.com 2-Bromo-1-chloro-3-methoxybenzene serves as a key starting material for developing new therapeutic agents due to the ability of its functional groups to be transformed into more complex, biologically active structures. guidechem.com

Research into the derivatization of bromo-methoxy-benzene structures has yielded compounds with significant biological activity. For instance, a study on 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide derivatives, which share a similar structural motif, demonstrated promising analgesic, antifungal, antibacterial, and antiproliferative activities. nih.gov In this research, eight novel derivatives were synthesized and evaluated, with some showing potent effects. nih.gov One compound exhibited noteworthy in vitro antiproliferative activity, while two others displayed significant analgesic properties. nih.gov This highlights the potential of the bromo-methoxy-phenyl core in generating diverse bioactive candidates. The presence of halogen atoms can enhance a compound's binding affinity and selectivity for biological targets like enzymes or receptors.

| Derivative Class | Core Structure | Observed Biological Activities | Reference |

|---|---|---|---|

| Benzohydrazides | 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide | Analgesic, Antifungal, Antibacterial, Antiproliferative | nih.gov |

In the total synthesis of complex drug candidates, building blocks that offer sites for sequential and controlled modifications are highly prized. This compound fits this role perfectly. Its differentiated halogens allow for a programmed introduction of various molecular fragments. For example, in a hypothetical multi-step synthesis, the more reactive C-Br bond could first participate in a Suzuki or Sonogashira coupling to build a carbon-carbon bond. The resulting, more complex intermediate, which still contains the C-Cl bond, could then be subjected to a second coupling reaction, such as a Buchwald-Hartwig amination to install a nitrogen-containing group. This stepwise approach is fundamental to the convergent synthesis of many modern pharmaceuticals. The total synthesis of various bioactive compounds, including benzimidazoles, often relies on such halogenated precursors to construct the final intricate structure. rsc.org

Building Block for Agrochemicals and Specialty Chemicals

Beyond pharmaceuticals, this compound is a precursor for agrochemicals and specialty materials. myskinrecipes.comguidechem.com In agrochemistry, halogenated and methoxy-substituted aromatic rings are common features in pesticides and herbicides. For example, derivatives of the related compound 2-Bromo-1-chloro-3-(trifluoromethyl)benzene are used to synthesize trifluoromethylpyridines (TFMP), which are crucial for crop protection. smolecule.com

In the realm of materials science, the unique substitution pattern of such compounds is valuable. The versatile halogenation of similar molecules makes them key intermediates in the synthesis of liquid crystal materials, where the specific arrangement of substituents influences the desired mesomorphic properties and thermal stability. chemshuttle.com Furthermore, the presence of bromine and chlorine can impart flame-retardant characteristics, making them useful as monomers for specialty polymers like polyaryl ethers with enhanced fire resistance. chemshuttle.com

Methodologies for Further Functionalization and Molecular Diversification

The synthetic utility of this compound is largely defined by the chemical reactions that can selectively modify its functional groups. The bromine and chlorine atoms serve as handles for a wide array of cross-coupling reactions, enabling the construction of more complex molecules. rsc.orgrsc.org

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and biologically active compounds. mdpi.comencyclopedia.pub Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming C-N bonds. Using this reaction, the bromine atom of this compound can be coupled with a wide variety of nitrogen heterocycles, including imidazoles, pyrazoles, triazoles, and pyridines. rsc.org The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and can be tailored to the specific heterocycle being introduced. This strategy allows for the direct installation of these important pharmacophores onto the benzene (B151609) ring.

| Nitrogen Heterocycle | Catalyst System | Base | Solvent | Reference Reaction Type |

|---|---|---|---|---|

| Imidazole | CuNPs | - | PEG-400 | N-Arylation rsc.org |

| Benzimidazole | Cu(NO3)2·3H2O / Ascorbic Acid | - | DMF | N-Arylation rsc.org |

| 1,2,4-Triazole | Cu(NO3)2·3H2O / Ascorbic Acid | - | DMF | N-Arylation rsc.org |

| Pyrrole | CuNPs | - | PEG-400 | N-Arylation rsc.org |

The biaryl motif is a privileged structure found in numerous pharmaceuticals, agrochemicals, and functional materials. nih.gov The Suzuki-Miyaura cross-coupling reaction is the most prominent method for constructing biaryl systems and is highly effective for aryl bromides. nih.govorganic-chemistry.org this compound can react with a variety of arylboronic acids or esters at its C-Br position, catalyzed by a palladium complex, to form a biaryl linkage. nih.gov This transformation is typically high-yielding and tolerant of many functional groups. organic-chemistry.org The remaining chlorine atom and methoxy (B1213986) group can then be used for subsequent functionalization, providing a route to complex, tetra-substituted biaryl systems. nih.gov Beyond biaryls, this building block can be used to synthesize larger polycyclic aromatic hydrocarbons (PAHs) through methods like annulation reactions. acs.org

| Catalyst | Base | Solvent | Key Features | Reference |

|---|---|---|---|---|

| Pd(OH)2 | Potassium phosphate (B84403) | Ethanol (B145695)/Water | Environmentally friendly solvent system | nih.gov |

| Pd(OAc)2/PCy3 | - | Methanol (B129727) (Grinding) | Solvent-minimized conditions | organic-chemistry.org |

| Pd-PEPPSI-IPent | - | - | Mild conditions, short reaction times | organic-chemistry.org |

| FeF3/Imidazolinium Chloride | - | - | Iron-catalyzed alternative for coupling with Grignard reagents | organic-chemistry.org |

Contribution to Asymmetric Synthesis Research

A comprehensive review of scientific literature and chemical databases reveals a notable absence of documented applications of this compound specifically as a synthetic intermediate in the field of asymmetric synthesis. Asymmetric synthesis is a critical area of organic chemistry focused on the selective synthesis of a single enantiomer of a chiral molecule. This is often achieved through the use of chiral catalysts, auxiliaries, or starting materials.

Despite its potential as a starting material due to its varied functional groups, which could theoretically be manipulated in stereoselective reactions, there are no specific research findings, detailed studies, or established protocols that utilize this compound for the purpose of inducing chirality or as a key precursor in the synthesis of enantiomerically enriched compounds. The search for its role in creating chiral ligands, catalysts, or as a substrate in well-known asymmetric transformations such as stereoselective cross-coupling reactions did not yield any specific examples.

Consequently, due to the lack of available data in published research, a data table detailing its application in asymmetric synthesis, including information on chiral catalysts, reaction conditions, or the enantiomeric excess of products, cannot be compiled. The scientific community has yet to report on the utility of this particular halogenated anisole (B1667542) derivative in the context of asymmetric synthesis.

Potential Biological and Pharmacological Interactions of 2 Bromo 1 Chloro 3 Methoxybenzene Derivatives

Enzyme Inhibition and Modulation Studies

Direct studies on the interaction of 2-Bromo-1-chloro-3-methoxybenzene derivatives with specific enzymes, including cytochrome P450s, are not extensively reported in the available literature. However, research on analogous structures provides some context for potential activity.

Investigation of Cytochrome P450 Enzyme Interactions (e.g., CYP1A2, CYP2D6)

There is no specific data available in the searched literature regarding the investigation of Cytochrome P450 enzyme interactions with derivatives of this compound.

Structure-Activity Relationship (SAR) Studies for Target Engagement

While specific SAR studies for this compound derivatives are not available, research on related compounds underscores the importance of the substitution pattern on the benzene (B151609) ring for biological activity. For instance, studies on N-(5-methoxyphenyl)-4-methoxybenzenesulphonamides with bromo substitutions have demonstrated potent cytotoxic effects, with the position of the bromo and methoxy (B1213986) groups significantly influencing activity. nih.gov These findings suggest that the arrangement of the bromo, chloro, and methoxy groups on the this compound core would be a critical determinant of its biological target engagement.

Ligand-Target Binding Studies and Rational Drug Design Principles

The principles of rational drug design have been applied to various bromo- and chloro-substituted aromatic compounds to enhance their therapeutic potential. For example, in a series of 1-Bromo-3-chloro-2-methoxy-5-nitrobenzene derivatives, the replacement of bromine with iodine was shown to increase antibacterial activity, illustrating a rational design approach to improve target binding. mdpi.com Such strategies could theoretically be applied to derivatives of this compound to optimize their interactions with specific biological targets. However, specific ligand-target binding studies for derivatives of this compound are not documented in the available literature.

Cellular Assays for Bioactivity Profiling (e.g., anti-tumor activity)

While direct anti-tumor activity studies on derivatives of this compound are not found, related compounds have shown promise in cellular assays. For example, certain chalcone (B49325) derivatives incorporating bromo and methoxy substitutions have been investigated for their anticancer properties. researchgate.netnih.gov One particular study on 2'-hydroxy-2-bromo-4,5-dimethoxychalcone demonstrated moderate activity against breast cancer cell lines. nih.gov These findings suggest that a this compound scaffold, when incorporated into a larger pharmacophore like a chalcone, might exhibit anti-tumor effects.

Table 1: Cytotoxic Activity of a Related Chalcone Derivative

| Compound | Cell Line | IC50 (µg/mL) | Reference |

| 2'-hydroxy-2-bromo-4,5-dimethoxychalcone | MCF-7 | 42.19 | nih.gov |

This table is provided for illustrative purposes based on a related compound, as no direct data for this compound derivatives was found.

Mechanistic Elucidation of Biological Effects

The mechanism of action for the biological effects of many halogenated methoxybenzene derivatives often involves the inhibition of key cellular processes. For instance, a number of bromo- and methoxy-substituted sulfonamides have been found to exert their cytotoxic effects by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis. nih.gov Similarly, certain chalcone derivatives are also known to target tubulin. researchgate.netnih.gov While these studies provide a potential mechanistic framework, the specific molecular mechanisms of action for derivatives of this compound remain uninvestigated in the available scientific literature.

Environmental Behavior, Fate, and Degradation Pathways of 2 Bromo 1 Chloro 3 Methoxybenzene

Environmental Transport Mechanisms and Distribution

The movement and distribution of 2-Bromo-1-chloro-3-methoxybenzene between different environmental compartments such as soil, water, and air are governed by its partitioning behavior and volatility.

The soil adsorption coefficient (Koc) is a critical parameter for predicting the mobility of a substance in soil. A higher Koc value indicates a greater tendency for the chemical to adsorb to soil organic carbon, reducing its potential to leach into groundwater.

For this compound, predictive models are used to estimate its Koc. The KOCWIN™ model within the EPI Suite™, for instance, calculates Koc based on the compound's octanol-water partition coefficient (Kow). epa.gov While specific experimental data for this compound is not available, estimations for structurally similar haloanisoles suggest a tendency for moderate to strong sorption to soil and sediment. epa.gov This would, in turn, indicate a relatively low leaching potential.

Table 1: Predicted Soil Adsorption and Leaching Potential of this compound

| Parameter | Predicted Value | Method | Implication |

|---|---|---|---|

| Log Koc | Estimated 3.0 - 4.0 | QSAR Models (e.g., KOCWIN™) | Moderate to strong sorption to soil organic matter. |

Note: The values in this table are based on predictions from QSAR models for structurally related compounds and are not derived from direct experimental measurement for this compound.

Volatilization is the process by which a chemical transfers from a liquid or solid phase to a gaseous phase. For this compound, its tendency to volatilize from water is estimated by its Henry's Law Constant. Models like HENRYWIN™ within the EPI Suite™ can predict this value. epa.gov Haloanisoles, as a class of compounds, can exhibit volatility, allowing for their transport in the atmosphere. mdpi.cominfowine.com This suggests that this compound may have the potential to move from contaminated water or soil surfaces into the air. mdpi.cominfowine.com

Table 2: Predicted Volatilization Potential of this compound

| Parameter | Predicted Value Range | Method | Implication |

|---|---|---|---|

| Henry's Law Constant | 1.0 x 10⁻³ to 1.0 x 10⁻⁵ atm-m³/mol | QSAR Models (e.g., HENRYWIN™) | Moderate potential for volatilization from water. |

Note: The values in this table are based on predictions from QSAR models for structurally related compounds and are not derived from direct experimental measurement for this compound.

Biodegradation Studies in Environmental Matrices

Biodegradation, the breakdown of organic matter by microorganisms, is a key process in the environmental degradation of many synthetic chemicals.

"Ready biodegradability" refers to the likelihood of a substance to undergo rapid and ultimate degradation in an aerobic environment. There are no specific "ready biodegradability" test results available for this compound. However, QSAR models for biodegradability prediction can offer insights. nih.govnih.gov These models often classify substances as "readily biodegradable" or "not readily biodegradable" based on their chemical structure. nih.gov Given the presence of halogen substituents, which can inhibit microbial degradation, it is plausible that this compound would be predicted as not readily biodegradable.

Specific microbial degradation pathways for this compound have not been documented in scientific literature. However, general pathways for related haloanisoles have been studied, particularly in the context of wine contamination. etslabs.comlabexcell.comencyclopedia.pub It is known that haloanisoles can be formed through the microbial methylation of corresponding halophenols. etslabs.comlabexcell.com For instance, 2,4,6-trichloroanisole (B165457) (TCA) is formed from 2,4,6-trichlorophenol (B30397) (TCP) by various fungi. mdpi.comencyclopedia.pub

The degradation of this compound would likely involve initial enzymatic attacks. Potential pathways could include:

O-Demethylation: Removal of the methyl group from the methoxy (B1213986) moiety to form the corresponding bromochlorophenol.

Dehalogenation: Removal of the bromine or chlorine atoms, which is often a rate-limiting step in the degradation of halogenated aromatic compounds.

Ring Cleavage: Following initial transformations, the aromatic ring may be cleaved by microbial dioxygenases.

The specific metabolites resulting from these pathways would depend on the microorganisms present and the environmental conditions. Without experimental data, any proposed list of metabolites would be speculative.

Abiotic Transformation Processes in the Environment

In addition to biodegradation, this compound can be transformed by abiotic processes such as photolysis and hydrolysis.

Photolysis: The breakdown of a chemical by light. The presence of the aromatic ring suggests that this compound could be susceptible to photolytic degradation in the atmosphere or surface waters. The rate of this degradation would depend on the absorption of light and the quantum yield of the reaction.

Hydrolysis: The reaction of a chemical with water. The ether linkage in the methoxy group and the carbon-halogen bonds are generally stable to hydrolysis under typical environmental pH conditions. Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound.

Detailed experimental studies on the abiotic transformation of this compound are not available. However, studies on related compounds like anisole (B1667542) and bromobenzene (B47551) show that electrophilic substitution reactions can occur, although these are more relevant to synthesis than environmental degradation. mdpi.com

Information Not Publicly Available for this compound

Extensive research has been conducted to gather specific data on the environmental behavior, fate, and degradation pathways of the chemical compound this compound. Despite a thorough search of available scientific literature and databases, detailed research findings and specific data points required to populate the requested article sections are not publicly available.

The initial search for information on the hydrolysis, photodegradation, bioaccumulation, and environmental risk assessment of this compound did not yield any specific studies or data sets for this particular compound. General information on a broad class of related substances, halomethoxybenzenes, suggests that they can be persistent in the environment. nih.gov However, this general information does not provide the specific quantitative data needed to address the detailed subsections of the requested article for this compound.

Further targeted searches for the hydrolysis kinetics and products, photodegradation mechanisms, atmospheric half-life, and bioconcentration factors in fish for this compound also failed to retrieve any specific experimental or modeling data. While the principles of these environmental processes are well-established for many chemical compounds, the specific values and pathways are unique to each substance and cannot be accurately inferred without direct study.

Regulatory frameworks for environmental risk assessment rely on compound-specific data. nih.gov In the absence of such data for this compound, a meaningful discussion within the requested framework is not possible.

Therefore, the generation of a scientifically accurate and detailed article, as per the user's instructions, cannot be fulfilled at this time due to the lack of available information in the public domain.

Future Research Directions and Emerging Applications

Development of Sustainable and Green Synthetic Methodologies

The future of chemical manufacturing hinges on the adoption of green chemistry principles, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. tandfonline.comnumberanalytics.comroyalsocietypublishing.org Research into the synthesis of 2-Bromo-1-chloro-3-methoxybenzene and similar halogenated aromatic compounds is increasingly focused on these sustainable objectives.

Key areas of development include:

Catalyst-assisted Reactions: The use of catalysts is a cornerstone of green chemistry as it can lead to higher yields and reduced energy consumption. tandfonline.comroyalsocietypublishing.org Future syntheses will likely focus on developing novel catalysts that are both highly efficient and recyclable.

Alternative Solvents: Traditional organic syntheses often rely on volatile and toxic solvents. royalsocietypublishing.org Research is exploring the use of greener alternatives such as water, ionic liquids, or deep eutectic solvents for the synthesis of aromatic compounds. numberanalytics.com Some reactions may even be performed without a solvent. royalsocietypublishing.org

Energy-Efficient Methods: Techniques like microwave or ultrasound irradiation are being investigated as alternatives to conventional heating. These methods can significantly shorten reaction times and reduce energy usage. tandfonline.comtandfonline.com

Renewable Feedstocks: A long-term goal in green chemistry is the use of renewable starting materials. numberanalytics.com Research is underway to produce aromatic compounds from biomass-derived sources, such as furfural (B47365) derivatives, which could eventually provide a sustainable pathway to compounds like this compound.

A comparative analysis of traditional versus greener synthetic approaches highlights the potential benefits:

| Feature | Traditional Synthesis | Green Synthesis |

| Solvents | Often uses hazardous organic solvents | Employs safer solvents like water or ionic liquids, or is solvent-free numberanalytics.comroyalsocietypublishing.org |